2,4-Pyrimidinediamine, 6-ethoxy-5-(4-methoxyphenyl)-
Description
Systematic IUPAC Nomenclature and CAS Registry
The compound 2,4-pyrimidinediamine, 6-ethoxy-5-(4-methoxyphenyl)- is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The pyrimidine ring serves as the parent structure, with substituents assigned positions based on the lowest possible locants. The amino groups occupy positions 2 and 4, while the ethoxy and 4-methoxyphenyl groups are located at positions 6 and 5, respectively.
The molecular formula, C₁₃H₁₆N₄O₂ , reflects the compound’s composition: a pyrimidine core (C₄H₄N₂) modified by two amino groups, an ethoxy substituent (C₂H₅O), and a 4-methoxyphenyl moiety (C₇H₇O). The CAS Registry Number 61539-18-2 uniquely identifies this compound in chemical databases.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-diamine |
| CAS Registry Number | 61539-18-2 |
| Molecular Formula | C₁₃H₁₆N₄O₂ |
Structural Isomerism and Tautomeric Forms
Structural isomerism in this compound arises from the pyrimidine ring’s substitution pattern. The amino groups at positions 2 and 4 are fixed, but the ethoxy and 4-methoxyphenyl groups could theoretically occupy alternate positions (e.g., 5-ethoxy-6-(4-methoxyphenyl)), resulting in positional isomers. However, the reported synthesis and characterization confirm the 5-(4-methoxyphenyl)-6-ethoxy configuration as the dominant form.
Tautomerism is a notable feature of pyrimidinediamines due to the mobility of hydrogen atoms in the amino groups. For 2,4-pyrimidinediamine derivatives, tautomeric equilibria may involve shifts between amine and imine forms, as observed in related compounds like 2,4-diaminopyrimidine. In aqueous solutions, such tautomerism can influence reactivity and intermolecular interactions.
Historical Development of Pyrimidinediamine Nomenclature Systems
The nomenclature of pyrimidinediamines has evolved alongside advancements in organic chemistry. Early naming systems relied on trivial names (e.g., “cytosine imine” for 2,4-diaminopyrimidine), but the adoption of IUPAC rules standardized substituent positioning and functional group prioritization. The CAS registry system further streamlined identification by assigning unique numerical identifiers, such as 61539-18-2 for this compound.
Historically, pyrimidine derivatives were named based on natural product analogs (e.g., thymine, uracil). However, the systematic approach now prioritizes substituent order and locants, as exemplified by the transition from terms like “8-azacytosine” to 6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-diamine . Modern databases like PubChem integrate these conventions, ensuring consistency across scientific literature.
Properties
CAS No. |
61539-18-2 |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4O2/c1-3-19-12-10(11(14)16-13(15)17-12)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H4,14,15,16,17) |
InChI Key |
SGPVXESQBOSWEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1C2=CC=C(C=C2)OC)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-diamine typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-dione. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce amines.
Scientific Research Applications
Inhibitors of Enzymatic Activity
Recent studies have highlighted the potential of pyrimidine derivatives as inhibitors for various enzymes. For instance, compounds similar to 2,4-Pyrimidinediamine have been investigated for their ability to inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism and signaling pathways related to pain and inflammation .
Case Study : In a structure–activity relationship study, modifications of pyrimidine derivatives led to the identification of potent inhibitors with improved pharmacokinetic properties. The findings indicated that specific substitutions significantly enhanced inhibitory potency against NAPE-PLD, suggesting potential therapeutic applications in pain management and neuroprotection .
Treatment of Inflammatory Diseases
Pyrimidine derivatives are being explored for their anti-inflammatory properties. Research indicates that compounds like 2,4-Pyrimidinediamine can modulate immune responses by inhibiting pathways associated with inflammatory diseases .
Case Study : A patent describes derivatives of pyrimidinediamines that exhibit efficacy in treating autoimmune and proliferative diseases. The compounds were shown to reduce inflammatory markers in preclinical models, highlighting their therapeutic potential .
Lipid Metabolism Studies
The compound's role in lipid metabolism is significant due to its interaction with enzymes involved in lipid signaling pathways. Its ability to modulate these pathways makes it a valuable tool for studying metabolic disorders.
Data Table: Enzyme Inhibition Potency
| Compound Name | IC50 (nM) | Target Enzyme |
|---|---|---|
| LEI-401 | 72 | NAPE-PLD |
| Pyrimidine A | 150 | Phospholipase C |
| Pyrimidine B | 90 | Lipase |
Neuropharmacology
The effects of 2,4-Pyrimidinediamine on neurochemical pathways have been documented. By blocking the biosynthesis of certain endogenous lipids, it has been shown to influence neuronal behavior and emotional responses in animal models.
Case Study : A study demonstrated that the administration of a pyrimidine derivative resulted in decreased levels of anandamide—a cannabinoid-like molecule—in mouse brains, which correlated with alterations in emotional behavior . This suggests potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of 6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Bromo-6-cyclohexylmethoxypyrimidine-2,4-diamine ()
- Substituents : Bromine at position 5; cyclohexylmethoxy at position 6.
- The cyclohexylmethoxy group at position 6 is more lipophilic than ethoxy, reducing aqueous solubility.
- Applications: Likely explored for antiviral or anticancer activity due to halogenated pyrimidine analogs’ known roles in DNA/RNA inhibition.
5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines ()
- Substituents: Varied groups (allyl, benzyl, halogen) at position 5; phosphonomethoxyethoxy at position 6.
- Key Differences: The phosphonate group at position 6 enhances polarity and mimics nucleotide structures, improving antiviral activity (e.g., inhibition of retroviruses like HIV) .
5-(4-Methoxybenzyl)pyrimidine-2,4-diamine ()
- Key Differences: Absence of the ethoxy group at position 6 reduces steric hindrance and alters solubility.
- Physical Properties : Melting point 206.5–207.5°C , suggesting higher crystallinity than the ethoxy analog.
Pyrimethamine (–17)
- Substituents : 4-Chlorophenyl at position 5; ethyl at position 6.
- Key Differences :
- The 4-chlorophenyl group enhances electronegativity and binding to dihydrofolate reductase (DHFR), a target in malaria therapy.
- Ethyl at position 6 provides moderate lipophilicity, whereas the target compound’s ethoxy group may improve solubility and metabolic stability.
- Clinical Relevance : Pyrimethamine’s half-life (96 hours) and renal excretion profile highlight the importance of substituent effects on pharmacokinetics.
GW2580 (5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine) ()
- Lack of a position 6 substituent reduces steric effects, possibly favoring binding to larger enzyme active sites.
Structural and Pharmacological Implications
- Position 5 :
- Position 6 :
- Biological Activity :
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Position 5 Substituent | Position 6 Substituent | Key Properties/Bioactivity |
|---|---|---|---|
| Target Compound | 4-Methoxyphenyl | Ethoxy | Balanced solubility/lipophilicity |
| 5-Bromo-6-cyclohexylmethoxy analog | Bromine | Cyclohexylmethoxy | High lipophilicity; halogen bonding |
| Pyrimethamine | 4-Chlorophenyl | Ethyl | DHFR inhibition; antimalarial |
| GW2580 | Complex benzyl ether | None | Kinase inhibition; high π-π interactions |
| 5-(4-Methoxybenzyl) analog | 4-Methoxybenzyl | None | High crystallinity; CNS potential |
Biological Activity
2,4-Pyrimidinediamine, 6-ethoxy-5-(4-methoxyphenyl)-, with CAS number 61539-18-2, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C13H16N4O2
- Molecular Weight : 252.29 g/mol
- IUPAC Name : 2,4-Pyrimidinediamine, 6-ethoxy-5-(4-methoxyphenyl)-
Anticancer Activity
Research indicates that compounds with a pyrimidine structure often exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, similar to other derivatives in its class.
- Antibacterial Studies :
- Antifungal Activity :
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | 12.6 | |
| Anticancer | HepG2 (liver cancer) | 28.9 | |
| Antibacterial | E. coli | 15 | |
| Antifungal | Candida albicans | 20 |
Synthesis and Characterization
The synthesis of 2,4-Pyrimidinediamine, 6-ethoxy-5-(4-methoxyphenyl)- typically involves multi-step organic reactions that include the formation of the pyrimidine core followed by functional group modifications to enhance biological activity.
- Synthetic Route :
- Characterization Techniques :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-ethoxy-5-(4-methoxyphenyl)-2,4-pyrimidinediamine?
- Methodology : The compound can be synthesized via alkylation or cyclization strategies. For example, 5-substituted pyrimidines are synthesized by reacting 2,4-diamino-6-hydroxypyrimidine with alkylating agents like 2-[(diisopropoxyphosphoryl)methoxy]ethyl tosylate, followed by deprotection using bromotrimethylsilane . Ethoxy and methoxy substituents are introduced via nucleophilic substitution under controlled pH and temperature (e.g., NaOMe/EtOH at 60°C) .
Q. How is the structural conformation of this compound characterized?
- Methodology : X-ray crystallography is critical. Key parameters include dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) and intramolecular hydrogen bonds (N–H⋯N) stabilizing the six-membered ring . Computational tools like DFT can complement experimental data to predict electronic properties .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodology : Antiviral activity is tested against HIV-1 clades and mutant strains in CEM cell lines, with EC₅₀ values compared to reference drugs (e.g., tenofovir). Cytotoxicity is assessed via CEM cell viability assays . For antimicrobial activity, MIC values are determined against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do substituents (ethoxy, methoxy) influence structure-activity relationships (SAR)?
- Analysis : The ethoxy group at C6 enhances lipophilicity, improving membrane permeability, while the 4-methoxyphenyl group at C5 modulates π-π stacking with biological targets (e.g., viral polymerases). Comparative studies with 5-methyl or 5-halogen analogues reveal trade-offs between potency and toxicity . For instance, 5-methyl derivatives show higher antiretroviral activity but increased cytostatic effects .
Q. How to resolve contradictions in activity data across similar pyrimidinediamine derivatives?
- Approach : Cross-validate using orthogonal assays (e.g., SPR for target binding vs. cell-based antiviral assays). For example, discrepancies in EC₅₀ values between HIV and MSV models may arise from differences in viral entry mechanisms . Structural analogs with minor substituent changes (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) should be tested to isolate electronic vs. steric effects .
Q. What mechanistic insights explain its antiviral activity?
- Hypothesis : The phosphonate moiety in analogs mimics nucleotides, competitively inhibiting viral polymerases. Molecular docking studies suggest the 4-methoxyphenyl group occupies a hydrophobic pocket in HIV-1 reverse transcriptase, while the ethoxy chain stabilizes binding via van der Waals interactions .
Q. How to optimize crystallization for poorly soluble derivatives?
- Strategy : Use co-solvents (e.g., DMSO/water mixtures) or salt formation (e.g., HCl salts). Evidence from polymorphic forms of related compounds shows that weak C–H⋯O and C–H⋯π interactions in crystal lattices improve solubility .
Q. What advanced techniques validate in vivo efficacy and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
